molecular formula C14H15FN2O2 B7858719 N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine

N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine

Cat. No.: B7858719
M. Wt: 262.28 g/mol
InChI Key: WZZNHJDVCVBIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine (CAS: 1275088-21-5) is a fluorinated pyridine derivative with a molecular formula of C₁₄H₁₅FN₂O₂ and a molecular weight of 262.28 g/mol . The compound features a pyridine core substituted with a fluorine atom at position 6 and a 2,4-dimethoxybenzyl group at the amine position.

Industrial production of this compound is scaled to 500 kg/year, with a purity of 98% verified by HPLC, MS, and HNMR .

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-18-11-7-6-10(12(8-11)19-2)9-16-14-5-3-4-13(15)17-14/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZNHJDVCVBIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC2=NC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluoropyridin-2-amine with 2,4-dimethoxybenzaldehyde through a reductive amination process. This method allows for the introduction of the dimethoxybenzyl moiety, which is crucial for enhancing the biological activity of the compound.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural features have been shown to inhibit topoisomerase I and II, which are critical enzymes involved in DNA replication and repair. A study highlighted that certain pyridine derivatives demonstrated potent cytotoxicity against human cancer cell lines such as HCT15 and K562, with some compounds showing activity comparable to established chemotherapeutics like etoposide .

Table 1: Antiproliferative Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)
Compound AHCT155.0
Compound BK5623.5
This compoundTBDTBD

Antimicrobial Activity

This compound also shows promise as an antimicrobial agent. Similar compounds have been evaluated for their activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 4–32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound CS. aureus16
Compound DE. coli32
This compoundTBDTBD

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups such as methoxy at specific positions on the aromatic ring enhances biological activity. For example, modifications at the ortho or para positions significantly impact cytotoxicity and antibacterial efficacy. Compounds with a fluorine atom at the 6-position of the pyridine ring also tend to exhibit improved interactions with biological targets due to increased lipophilicity and potential for enhanced binding affinity .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical and clinical settings:

  • Antitumor Efficacy : A study involving a series of pyridine derivatives demonstrated substantial tumor growth inhibition in xenograft models when administered orally, suggesting favorable pharmacokinetic properties for potential therapeutic use .
  • Antibacterial Properties : Another investigation revealed that certain derivatives not only inhibited bacterial growth but also disrupted biofilms formed by resistant strains, indicating their potential as effective treatments for infections caused by multidrug-resistant organisms .

Scientific Research Applications

Pharmacological Properties

N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine exhibits a unique mechanism of action primarily through its interaction with voltage-gated sodium channels (VGSCs), particularly the Nav1.7 subtype. This channel is crucial in the transmission of pain signals, making it a target for analgesic drug development.

Therapeutic Applications

The therapeutic applications of this compound are diverse, particularly in the realm of pain management and neurological disorders.

Chronic Pain Management

  • Neuropathic Pain : Studies indicate that this compound can effectively reduce mechanical and thermal pain thresholds in animal models . Its efficacy in blocking Nav1.7 has been linked to significant improvements in conditions characterized by chronic pain.
  • Inflammatory Pain : The compound has shown promise in treating inflammatory pain responses, suggesting its potential use in various inflammatory conditions .

Potential for Combination Therapies

This compound can be formulated with other analgesics or anti-inflammatory agents to enhance therapeutic effects. For instance:

  • Combination with NSAIDs : Formulations that include non-steroidal anti-inflammatory drugs (NSAIDs) may provide synergistic effects in managing pain .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

Case Study 1: Efficacy in Animal Models

In a study evaluating the effects of selective Nav1.7 blockers, including this compound:

  • Results : The compound significantly reduced pain responses in models of neuropathic pain.
  • : These findings support its potential as a therapeutic agent for chronic pain management .

Case Study 2: Development as a Pharmaceutical Agent

A patent application highlights the development of pharmaceutical compositions containing this compound aimed at treating various pain disorders:

  • Formulation Details : The compositions are designed for different routes of administration including oral and intravenous .
  • Therapeutic Indications : Targeted conditions include chronic pelvic pain and complex regional pain syndrome .

Summary Table of Applications

Application AreaDescriptionEvidence Source
Chronic Pain ManagementEffective in reducing neuropathic and inflammatory pain
Combination TherapiesPotential for use with NSAIDs and other analgesics
Neurological DisordersTargeting VGSCs for treatment of conditions like diabetic neuropathy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Target Compound
  • Key Groups : 6-Fluoro (electron-withdrawing), 2,4-dimethoxybenzyl (electron-donating methoxy groups).
Analog 1 : 4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine (CAS: Not specified)
  • Key Groups : 6-Trifluoromethyl (strongly electron-withdrawing), 2-methoxyphenyl (moderate electron-donating), thienylmethyl (aromatic sulfur-containing group).
  • Comparison : The trifluoromethyl group increases electronegativity compared to fluorine, possibly enhancing stability but reducing nucleophilicity. The thienylmethyl group introduces sulfur, which may alter lipophilicity and metal-binding capacity .
Analog 2 : N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS: 5739-56-0)
  • Key Groups : 4-Nitrophenyl (strongly electron-withdrawing), benzyl (moderate electron-donating).
  • Comparison : The nitro group significantly reduces electron density, making this compound more reactive in electrophilic substitutions compared to the target’s fluorine. Higher molecular weight (382.42 g/mol ) may reduce solubility .
Analog 3 : N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (CAS: 1421372-94-2)
  • Key Groups : 4-Fluoro, 2-methoxy, 5-nitro (mixed electronic effects), indol-3-yl (electron-rich heterocycle).
  • Comparison : The nitro group dominates the electronic profile, overshadowing the fluoro and methoxy groups. Structural similarity (0.78) to the target suggests overlapping pharmacophoric features but distinct reactivity due to nitro positioning .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Notable Substituents
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine C₁₄H₁₅FN₂O₂ 262.28 6-F, 2,4-dimethoxybenzyl
4-(2-Methoxyphenyl)-N-(2-thienylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine C₁₇H₁₄F₃N₃OS 357.37 6-CF₃, thienylmethyl
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine C₂₃H₁₈N₄O₂ 382.42 4-NO₂, benzyl
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxypyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, dimethylaminomethyl
  • Key Observations: The target compound has the lowest molecular weight, suggesting superior bioavailability compared to analogs .

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in 1-methyl-2-pyrrolidinone (NMP) as the solvent, with N-ethyl-N,N-diisopropylamine (DIPEA) as the base. The mixture is heated between 20–90°C , achieving yields of 82% . Key parameters include:

  • Temperature control : Lower temperatures (20–50°C) minimize side reactions, while higher temperatures (up to 90°C) accelerate substitution.

  • Solvent selection : NMP’s high polarity and boiling point (202°C) facilitate efficient mixing and temperature stability.

  • Stoichiometry : A slight excess of 2,4-dimethoxybenzylamine (1.2–1.5 equiv) ensures complete conversion of 2,6-difluoropyridine.

The general reaction pathway is summarized as:

2,6-Difluoropyridine+2,4-DimethoxybenzylamineDIPEA, NMPThis compound+HF\text{2,6-Difluoropyridine} + \text{2,4-Dimethoxybenzylamine} \xrightarrow{\text{DIPEA, NMP}} \text{this compound} + \text{HF}

The base neutralizes HF, shifting the equilibrium toward product formation.

Alternative Methodologies and Comparative Analysis

Amine-Activated Substitution in Polar Solvents

A modified protocol replaces NMP with dimethyl sulfoxide (DMSO) and employs prolonged heating at 50°C for 48 hours . While this method avoids HF generation by using pre-formed amine salts, it requires extensive extraction (five ether washes) and chromatographic purification, reducing practicality for large-scale synthesis.

Mechanistic Insights and Selectivity Considerations

Regioselectivity in Fluoropyridine Substitution

The preferential substitution of the 2-fluorine over the 6-fluorine in 2,6-difluoropyridine is attributed to steric and electronic factors:

  • Electronic activation : The 2-position is more electron-deficient due to inductive effects from the ring nitrogen, enhancing susceptibility to nucleophilic attack.

  • Steric effects : The 6-fluorine’s proximity to the nitrogen lone pair creates repulsion, further disfavoring substitution at this position.

Role of Base and Solvent

  • DIPEA : Tertiary amines enhance nucleophilicity by deprotonating the benzylamine and sequestering HF.

  • NMP vs. DMSO : NMP’s high dielectric constant stabilizes transition states, whereas DMSO’s strong coordinating ability may slow reaction rates.

Scalability and Industrial Relevance

Pilot-Scale Synthesis

A patent-described procedure (WO2018/205948) outlines a scalable protocol:

  • Charge 2,6-difluoropyridine (1.0 equiv) and NMP into a reactor.

  • Add 2,4-dimethoxybenzylamine (1.2 equiv) and DIPEA (1.5 equiv).

  • Heat to 70°C for 12 hours, monitor by HPLC.

  • Quench with water, extract with ethyl acetate, and purify via crystallization.
    This method achieves >80% yield with minimal byproducts, making it suitable for kilogram-scale production.

Cost and Availability of Reagents

  • 2,6-Difluoropyridine : Commercially available (CAS 1513-65-1, ~$6.00/5g).

  • 2,4-Dimethoxybenzylamine : Priced at ~$8.00/5g (CAS 20781-20-8) .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine with high purity?

  • Methodological Answer : Synthesis typically involves a multi-step alkylation or reductive amination between 6-fluoropyridin-2-amine and 2,4-dimethoxybenzyl halides. Critical steps include temperature control (~0–5°C for exothermic reactions) and purification via column chromatography or preparative HPLC to achieve ≥98% purity (as per industrial standards ). Intermediate characterization by 1H^1 \text{H}/13C^{13} \text{C} NMR ensures correct functional group incorporation.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} NMR identifies aromatic protons (e.g., fluorine-coupled splitting in pyridine ring) and methoxy groups (singlets at ~3.8 ppm). 13C^{13} \text{C} NMR confirms quaternary carbons and substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+^+ at m/z 262.28) and fragmentation patterns .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm ensures batch consistency .

Advanced Research Questions

Q. How do the fluorine and dimethoxybenzyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine on pyridine enhances electrophilicity at the C-6 position, facilitating Suzuki-Miyaura couplings. The 2,4-dimethoxybenzyl group acts as a directing/protecting group, stabilizing intermediates during metal-catalyzed reactions. For example, palladium-catalyzed couplings (e.g., with aryl boronic acids) require optimized ligands (e.g., XPhos) to prevent dehalogenation side reactions .

Q. What strategies mitigate low yields during the alkylation step of synthesis?

  • Methodological Answer : Low yields often arise from steric hindrance or competing elimination. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) with LiH or NaH as bases to enhance nucleophilicity .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Temperature Gradients : Gradual warming (e.g., −20°C to RT) minimizes side-product formation .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles, dihedral rotations (e.g., between pyridine and benzyl groups), and hydrogen-bonding networks. For example, in related platinum complexes, SCXRD revealed a 12.8° dihedral angle between pyrimidine and phenyl rings, critical for understanding steric interactions in coordination chemistry .

Q. How do electronic effects of substituents impact biological activity in analogous compounds?

  • Methodological Answer : Fluorine’s electronegativity enhances membrane permeability and target binding (e.g., kinase inhibition). Methoxy groups improve solubility and modulate π-π stacking in receptor pockets. Comparative studies with non-fluorinated analogs show a 3–5× increase in IC50_{50} values for enzyme inhibition, validated via molecular docking simulations .

Data Contradiction Analysis

Q. Discrepancies in reported antibacterial activity: How to validate structure-activity relationships?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines and control for:

  • Chelation Effects : Metal impurities (e.g., Pd residues from synthesis) can artificially inflate activity. EDTA washing during purification mitigates this .
  • Protonation States : Adjust pH to mimic physiological conditions (e.g., pyridine’s pKa_a ~2.5 affects charge distribution) .

Comparative Studies

Q. How does this compound compare to N-(4-fluorobenzyl)-6-chloropyrimidin-4-amine in catalytic applications?

  • Methodological Answer : The dimethoxybenzyl group in the title compound provides better steric protection in Pd-mediated couplings compared to 4-fluorobenzyl analogs, reducing β-hydride elimination. Turnover numbers (TON) increase by ~40% in Heck reactions, as measured by GC-MS .

Tables

Property Value Technique Reference
Molecular Weight262.28 g/molHRMS
Purity≥98%HPLC (C18, 254 nm)
Melting Point112–115°C (dec.)DSC
Dihedral Angle (Pyridine-Benzyl)12.8° (analog)SCXRD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.